molecular formula C7H3F3N2O3 B13037402 5-Nitro-2-(trifluoromethyl)isonicotinaldehyde

5-Nitro-2-(trifluoromethyl)isonicotinaldehyde

Cat. No.: B13037402
M. Wt: 220.11 g/mol
InChI Key: APFRMERHMBJHMZ-UHFFFAOYSA-N
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Description

5-Nitro-2-(trifluoromethyl)isonicotinaldehyde: is an organic compound with the molecular formula C7H3F3N2O3 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to an isonicotinaldehyde backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(trifluoromethyl)isonicotinaldehyde typically involves the nitration of 2-(trifluoromethyl)isonicotinaldehyde. The nitration process introduces the nitro group into the compound. The reaction conditions often include the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts. The reaction is carried out at controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process is carefully monitored to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-2-(trifluoromethyl)isonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group (-NH2).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted isonicotinaldehyde derivatives.

Scientific Research Applications

Chemistry: 5-Nitro-2-(trifluoromethyl)isonicotinaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is used in the study of enzyme inhibition and as a probe for investigating biochemical pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(trifluoromethyl)isonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and trifluoromethyl group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .

Comparison with Similar Compounds

  • 2-Nitro-α,α,α,5-tetrafluorotoluene
  • 4-Nitro-2-(trifluoromethyl)phenylhydrazone
  • 2-(Trifluoromethyl)isonicotinaldehyde

Comparison: Compared to similar compounds, 5-Nitro-2-(trifluoromethyl)isonicotinaldehyde is unique due to the presence of both nitro and trifluoromethyl groups on the isonicotinaldehyde backbone. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-nitro-2-(trifluoromethyl)pyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2O3/c8-7(9,10)6-1-4(3-13)5(2-11-6)12(14)15/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFRMERHMBJHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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